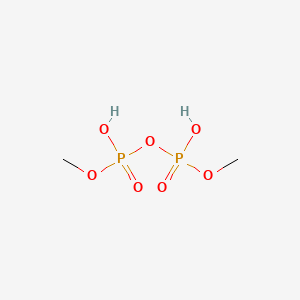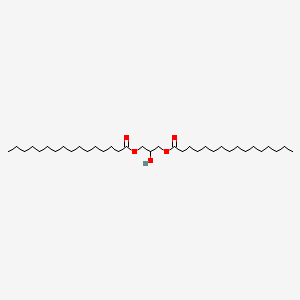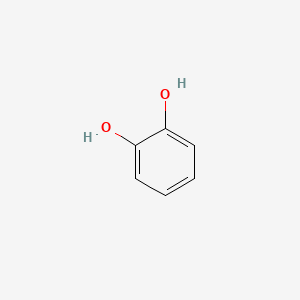
Isononanoic acid
概要
説明
Isononanoic acid (INA) is a branched-chain fatty acid that is commonly used in the production of plasticizers, lubricants, and surfactants. It is also used as a raw material for the synthesis of various chemical compounds. It is a critical carboxylic acid intermediate used in the production of polyol ester-based synthetic lubricants for refrigeration or aviation .
Synthesis Analysis
A patent describes the production of pure different n-nonanoic acid by distilling the thick acid mixture obtained after oxidation under normal conditions .Molecular Structure Analysis
Isononanoic acid has a molecular formula of C9H18O2. It has an average mass of 158.238 Da and a Monoisotopic mass of 158.130676 Da .Chemical Reactions Analysis
While specific chemical reactions involving Isononanoic acid are not detailed in the search results, it’s known that this acid is used as a building block in several high-performance formulations .Physical And Chemical Properties Analysis
Isononanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C .科学的研究の応用
Synthetic Lubricants for Refrigeration or Aviation
Isononanoic acid is used in the production of polyol ester based synthetic lubricants, especially for refrigeration lubricants . Its unique branched structure provides both stability and compatibility with non-ozone depleting and low to no global warming potential refrigeration gases .
Corrosion Inhibitor
Isononanoic acid is also used as a corrosion inhibitor in industrial fluids and coolants .
Alkyd Resins for Stoving Enamels and Two-Component Paints
Isononanoic acid is used as a monomer in the synthesis of alkyd resins for stoving enamels and two-component paints . It brings better yellowing performance in comparison to fatty acids .
Paint Driers
Isononanoic acid is used to produce metal salts in paint dryers . Paint driers based on metal salts are also produced with i-nonanoic acid .
Polyolester Synthetic Lubricants
Isononanoic acid is a chemical intermediate used to produce polyolester in synthetic lubricants .
Cosmetics and Various Other Applications
Isononanoic acid is also used in cosmetics and various other applications .
Biofuel Production
作用機序
Target of Action
Isononanoic acid, also known as 3,5,5-Trimethylhexanoic acid , is a carboxylic acid that is primarily used as an intermediate in the formulation of lubricants and metalworking fluids . .
Biochemical Pathways
Isononanoic acid is part of the OxBalance product line, which is produced from both bio-based and circular feedstocks
Safety and Hazards
将来の方向性
The global isononanoic acid market was valued over US$ 239.3 Mn in 2020. It is estimated to expand at a CAGR of 5.1% from 2021 to 2031. The global isononanoic acid market is expected to reach the value of US$ 408 Mn by the end of 2031 . BASF has increased its global production capacity for the Higher Carboxylic Acids (HCA) Isononanoic Acid (INA) from 55,000 metric tons to 68,000 metric tons per year .
特性
IUPAC Name |
7-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883129 | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isononanoic acid | |
CAS RN |
693-19-6, 26896-18-4 | |
| Record name | 7-Methyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common methods for producing isononanoic acid?
A1: Isononanoic acid is primarily synthesized from 2-ethylhexanol through a multi-step process. This involves:
- Dehydration of 2-ethylhexanol to octene: 2-ethylhexanol is dehydrated in the presence of a catalyst to yield a mixture of octene isomers. [, , , , , , , , ]
- Hydroformylation to isononanal: The octene mixture undergoes hydroformylation with carbon monoxide and hydrogen, often catalyzed by transition metal complexes (e.g., rhodium), producing a mixture of isomeric isonanals. [, , , , , , , , ]
- Oxidation to isononanoic acid: The final step involves oxidizing the isononanal mixture to obtain isononanoic acid. [, , , , , , , , ]
Q2: Can tertiary isononanoic acids be produced from 2-ethylhexanol?
A2: Yes, a specific process exists for producing mixtures containing tertiary isononanoic acids from 2-ethylhexanol. This method involves reacting 2-ethylhexanol with concentrated formic acid and a strong Brønsted acid, typically sulfuric acid, at a controlled temperature (0 °C to 40 °C). [, ]
Q3: What is a key advantage of the water-soluble palladium-phosphine complex catalyst in isononanoic acid production?
A3: Utilizing a water-soluble palladium-phosphine complex catalyst for 1-octylene carbonylation offers a significant advantage: easy separation of the product organic phase (containing pelargonic acid and isononanoic acid) from the catalyst water phase. This minimizes catalyst contamination, reduces costs, and facilitates continuous catalyst recycling. []
Q4: What is the molecular formula and weight of Isononanoic Acid?
A4: The molecular formula of Isononanoic Acid is C9H18O2, and its molecular weight is 158.24 g/mol.
Q5: Is there a simple method for synthesizing isononanoyl chloride from isononanoic acid?
A5: Yes, a straightforward method exists for synthesizing isononanoyl chloride. This involves reacting bischloromethyl (trichloromethyl) carbonic ester with isononanoic acid in the presence of an organic amine catalyst at elevated temperatures (20 °C to 150 °C). Subsequent vacuum distillation yields high-purity isononanoyl chloride. []
Q6: What are some common applications of isononanoic acid and its derivatives?
A6: Isononanoic acid and its derivatives are versatile compounds with applications in various industries:
- Plasticizers: Isononanoic acid esters, particularly with 2-ethylhexanol, are widely used as plasticizers for thermoplastic polymers, enhancing their flexibility and workability. [, , , ]
- Lubricants: Isononanoic acid esters find use in lubricant formulations, particularly in refrigeration systems. For example, ester compounds derived from isononanoic acid, neopentanoic acid, and polyhydric alcohols exhibit excellent compatibility with refrigerants, thermal stability, and low-temperature fluidity, making them suitable for refrigeration lubricant compositions. []
- Coatings and Resins: Isononanoic acid is employed in the production of alkyd resins, which are essential components of paints and coatings. Specifically, mixed fatty acid-modified alkyd resins incorporating isononanoic acid demonstrate good hardness, flexibility, and solvent release properties, making them suitable for matt coatings, especially in furniture applications. []
- Corrosion Inhibitors: Isononanoic acid, in combination with other components like dicarboxylic acids, aromatic amides, and hydroxybenzoic acid esters, forms effective vapor phase corrosion inhibitors, protecting metallic surfaces from corrosion. []
- Cosmetic Formulations: Certain esters of isononanoic acid, like isononyl isononanoate, are utilized in cosmetic compositions for their emollient and texture-enhancing properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

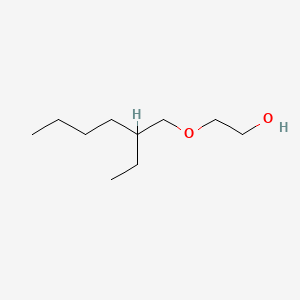

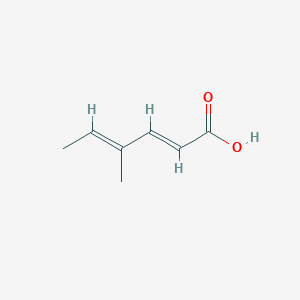
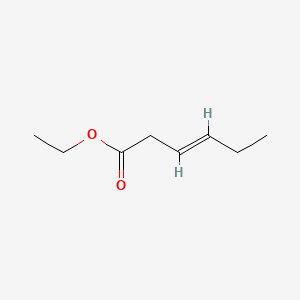

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)

